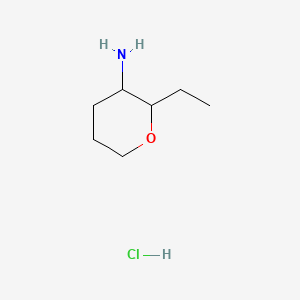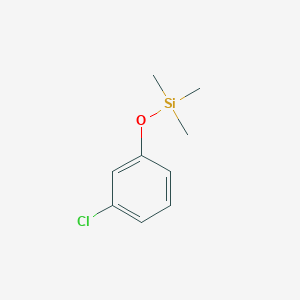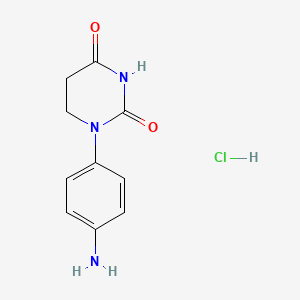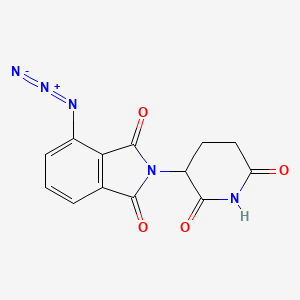
4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound features a unique structure that includes an azido group, a piperidinyl group, and an isoindole-dione moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
The synthesis of 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves a multi-step process. One common method includes the conversion of 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione into the desired azido compound. This conversion is achieved through a two-step reaction involving diazotization followed by azidation using sodium azide as a precursor of the azide ion .
化学反应分析
4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It can be used in bioconjugation techniques, where the azido group reacts with alkynes to form stable triazole linkages.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole linkages. These reactions are often catalyzed by copper ions in a process known as “click chemistry.” The molecular targets and pathways involved depend on the specific application and the nature of the other reactants.
相似化合物的比较
Similar compounds to 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione include:
5-azido-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: A precursor in the synthesis of the target compound.
4-azido-2-(2,6-dioxopiperidin-3-yl)-7-iodoisoindole-1,3-dione: A similar compound with an additional iodine atom, which may alter its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines an azido group with a piperidinyl and isoindole-dione moiety, providing a versatile platform for various chemical transformations and applications.
属性
分子式 |
C13H9N5O4 |
|---|---|
分子量 |
299.24 g/mol |
IUPAC 名称 |
4-azido-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H9N5O4/c14-17-16-7-3-1-2-6-10(7)13(22)18(12(6)21)8-4-5-9(19)15-11(8)20/h1-3,8H,4-5H2,(H,15,19,20) |
InChI 键 |
FGCYYYJSQRPPGR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride](/img/structure/B13470213.png)
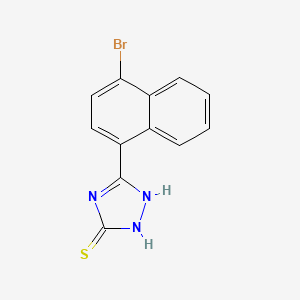
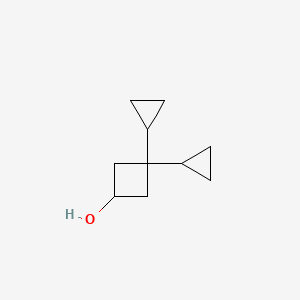
![4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol](/img/structure/B13470219.png)
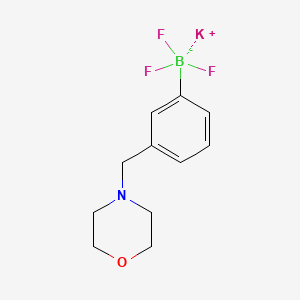
![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide](/img/structure/B13470239.png)
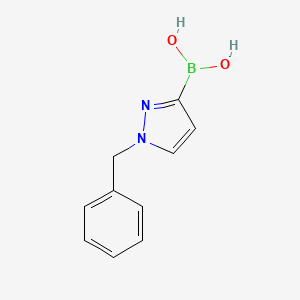
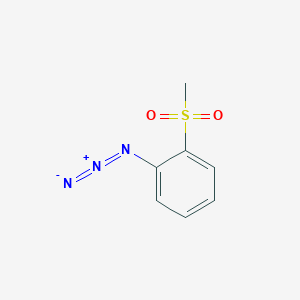
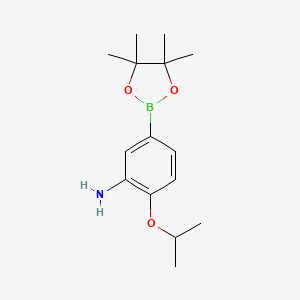
![[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid](/img/structure/B13470266.png)
![1-{Octahydropyrano[3,2-c]pyran-2-yl}methanamine hydrochloride](/img/structure/B13470273.png)
